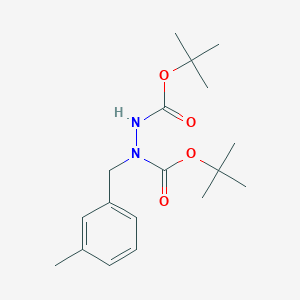

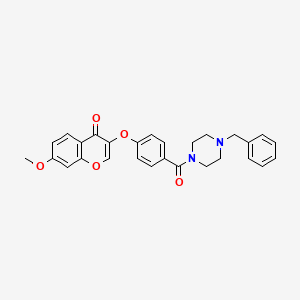

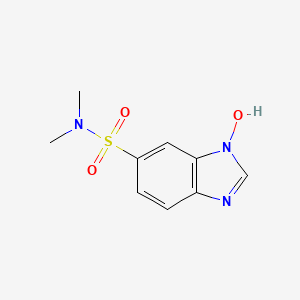

![molecular formula C23H24ClN5O7 B3018616 5-{[({5-[({[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}氨基)甲基]-4,5-二氢-3-异恶唑基}羰基)氨基]甲基}-4,5-二氢-3-异恶唑羧酸乙酯 CAS No. 338399-16-9](/img/structure/B3018616.png)

5-{[({5-[({[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}氨基)甲基]-4,5-二氢-3-异恶唑基}羰基)氨基]甲基}-4,5-二氢-3-异恶唑羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate, is a complex molecule that appears to be related to the isoxazole class of compounds. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at non-adjacent positions. These compounds are known for their diverse range of biological activities and are often used as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives can involve various strategies, including cyclization reactions and the use of nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds, including isoxazolo[3,4-b]pyridine derivatives, through treatment with nucleophilic reagents such as hydroxylamine hydrochloride . Additionally, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate demonstrates the use of carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate in the formation of complex isoxazole-related structures .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . Theoretical studies, such as those using Ab Initio Hartree Fock and Density Functional Theory methods, can also provide insights into the vibrational frequencies and geometric parameters of these molecules .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, leading to the formation of new heterocyclic compounds. For instance, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can react with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones with substituted pyrimidine and benzoxazole rings. These can further rearrange to form imidazopyrimidine and aminoindole derivatives through intramolecular cyclisation . The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific substituents and structural features. For example, the crystal structure analysis provides information on the density and molecular weight of the compounds . The photolysis study of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate indicates that the reaction conditions, such as the presence of amines or alcohols, can influence the photolytic pathways and the resulting products . The synthesis and crystal structure of ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate reveal a nearly planar thiazole ring fused with a dihydropyrimidine ring, which may affect its reactivity and interactions .

科学研究应用

合成和结构分析

- 异恶唑衍生物的合成:研究表明,包括与所讨论化学物质相关的化合物在内的异恶唑衍生物可以通过涉及溴代丙酮酸乙酯和其他化合物的反应合成,从而产生各种在药物开发中具有潜在应用的产品 (拉贾纳伦德尔等人,2006 年)。

- 结构和晶体学研究:对相关化合物的详细晶体结构分析,如 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲基硫代-1H-吡唑-4-羧酸乙酯,提供了对理解化学物质潜在应用至关重要的分子构型的见解 (明加,2005 年)。

化学反应和转化

- 与其他化学物质的反应性:研究人员探索了异恶唑羧酸乙酯与各种化学物质的反应,从而形成具有不同性质的新化合物。例如,与芳基异氰酸酯的反应产生了异恶唑并[5,4-d]嘧啶-4,6(5H,7H)-二酮,展示了该化合物的反应性和产生新分子结构的潜力 (巴莫哈拉姆等人,2010 年)。

潜在的生物学和药理学活性

- 抗菌和抗癌特性:一些研究强调了异恶唑衍生物的潜在生物活性。例如,由异恶唑羧酸乙酯合成的某些化合物显示出显着的抗菌和抗癌活性 (哈菲兹等人,2016 年)。

- 抗炎和抗菌作用:其他研究集中于源自异恶唑羧酸的酰胺的抗炎和抗菌作用,进一步表明了这些化合物的治疗潜力 (马洪和林,1981 年)。

在有机化学和药物合成中的应用

- 在有机合成中的应用:该化学物质在合成各种有机化合物中的作用,包括作为复杂分子合成中的起始原料或中间体,是研究的一个重要领域。这包括它参与多步合成过程及其在不同条件下的反应性 (周和纳塔莱,1998 年)。

属性

IUPAC Name |

ethyl 5-[[[5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O7/c1-3-33-23(32)18-9-14(36-28-18)10-25-21(30)17-8-13(35-27-17)11-26-22(31)19-12(2)34-29-20(19)15-6-4-5-7-16(15)24/h4-7,13-14H,3,8-11H2,1-2H3,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYBLEIUOMVEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)CNC(=O)C2=NOC(C2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

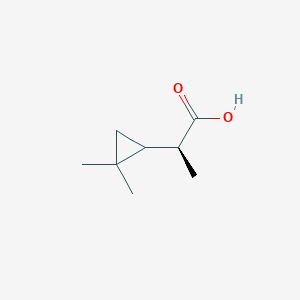

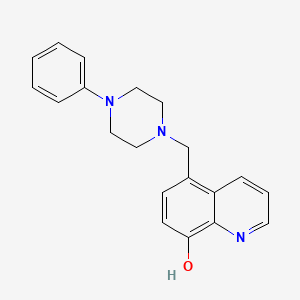

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)

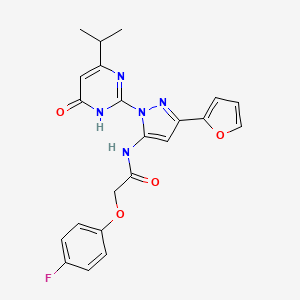

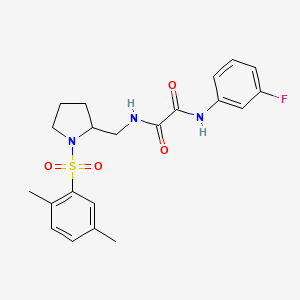

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3018542.png)

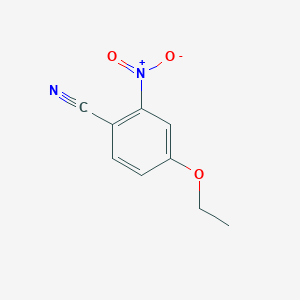

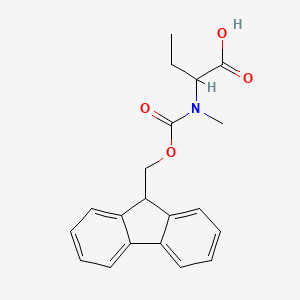

![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)

![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)